

In-depth Analysis of Fasciculic Acid A Studies Reveals Limited Reproducibility Data

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Compound of Interest		
Compound Name:	Fasciculic acid A	
Cat. No.:	B15571366	Get Quote

A comprehensive review of existing scientific literature reveals a significant scarcity of published studies on **Fasciculic acid A**, a triterpenoid isolated from the poisonous mushroom Naematoloma fasciculare (also known as Hypholoma fasciculare). This lack of extensive research prevents the creation of a detailed comparison guide on the reproducibility and validation of its synthesis and biological activities.

Fasciculic acid A was first isolated and identified as a potent calmodulin antagonist.[1] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways. Inhibition of calmodulin can have significant effects on cell proliferation, apoptosis, and other vital cellular processes. However, beyond this initial finding, there is a notable absence of follow-up studies to validate these findings, explore the specific mechanism of action, or detail the signaling pathways involved.

Our investigation into published research yielded no studies detailing the total synthesis of **Fasciculic acid A**. The existing literature primarily focuses on the isolation and structural elucidation of **Fasciculic acid A** and related lanostane triterpenoids from their natural source. [2][3] While these studies provide methods for extraction and characterization, they do not offer protocols for chemical synthesis that would allow for broader experimental validation and reproducibility assessments.

Furthermore, a detailed search for quantitative biological data, such as half-maximal inhibitory concentration (IC50) values from multiple independent studies, proved unsuccessful. While a 2013 study investigated the antiproliferative activities of new lanostane triterpenoids from



Naematoloma fasciculare against several human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) and their inhibitory effects on nitric oxide production, it is not specified whether **Fasciculic acid A** was among the compounds re-evaluated in this study.[2][3] The lack of such quantitative data makes a comparative analysis of its biological efficacy impossible.

Similarly, no information is available regarding the specific signaling pathways modulated by **Fasciculic acid A**. While its function as a calmodulin antagonist suggests an interaction with calcium-dependent signaling cascades, the downstream effects and the broader signaling network impacted by this interaction remain uninvestigated.

In conclusion, the current body of scientific literature on **Fasciculic acid A** is insufficient to conduct a thorough analysis of the reproducibility and validation of its synthesis and biological activity. Key information gaps include:

- Absence of a reported total synthesis method.
- Lack of independent validation of its biological activity as a calmodulin inhibitor.
- A dearth of quantitative data (e.g., IC50 values) from various studies.
- No elucidation of the specific signaling pathways it affects.

Therefore, for researchers, scientists, and drug development professionals interested in **Fasciculic acid A**, further foundational research is critically needed to establish its synthetic accessibility, validate its biological targets, and understand its mechanism of action before any comparative analysis can be meaningfully performed.

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- 2. Lanostane triterpenoids from the mushroom Naematoloma fasciculare PubMed [pubmed.ncbi.nlm.nih.gov]
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